Trisilicate

描述

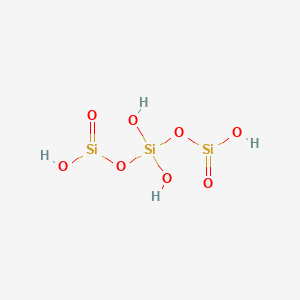

Structure

2D Structure

3D Structure

属性

分子式 |

H4O8Si3 |

|---|---|

分子量 |

216.28 g/mol |

IUPAC 名称 |

dihydroxy-bis[[hydroxy(oxo)silyl]oxy]silane |

InChI |

InChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H |

InChI 键 |

NPEYATQABYMBPM-UHFFFAOYSA-N |

规范 SMILES |

O[Si](=O)O[Si](O)(O)O[Si](=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Analysis of Magnesium Trisilicate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical structure, physicochemical properties, and analytical methodologies pertaining to magnesium trisilicate. It is intended to serve as a comprehensive resource for professionals in research, pharmaceutical development, and quality control.

Chemical Structure and Composition

Magnesium this compound is a synthetic, hydrated inorganic compound. It is not a strictly stoichiometric compound but rather a complex mixture of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying proportions of water.[1][2] Its chemical formula is often approximated as 2MgO·3SiO₂·xH₂O or Mg₂Si₃O₈·xH₂O.[3][4] The anhydrous form has the chemical formula Mg₂O₈Si₃.[5][6]

Structurally, it consists of a complex, three-dimensional silicate (B1173343) lattice framework with magnesium ions incorporated to balance the charge. The presence of hydroxyl groups, both bonded to magnesium ions and as silanol (B1196071) groups (Si-OH) within the silicate structure, is a key feature.[5] These groups are crucial for its adsorptive and reactive properties. Due to its variable composition, pharmacopeial standards define it based on the content of its constituent oxides.

-

United States Pharmacopeia (USP): Specifies that magnesium this compound must contain not less than 20.0% magnesium oxide (MgO) and not less than 45.0% silicon dioxide (SiO₂) on an ignited basis.[1][3]

-

European Pharmacopoeia (Ph. Eur.): Describes it as having a variable composition corresponding to the approximate formula Mg₂Si₃O₈·xH₂O. It must contain not less than 29.0% of MgO and the equivalent of not less than 65.0% of SiO₂, calculated with reference to the ignited substance.[2]

The Canonical SMILES representation for the anhydrous form is [O-]--INVALID-LINK--O--INVALID-LINK--([O-])O--INVALID-LINK--[O-].[Mg+2].[Mg+2].[5][6]

Physicochemical Properties

Magnesium this compound is a fine, white, odorless, and tasteless powder.[3] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Mg₂Si₃O₈·xH₂O (Hydrated) Mg₂O₈Si₃ (Anhydrous) | [3][4][5] |

| Molecular Weight | ~260.86 g/mol (Anhydrous) ~278.88 g/mol (Monohydrate) | [3][5][7] |

| CAS Number | 14987-04-3 (Anhydrous) | [4][5] |

| Appearance | Fine, white, odorless, tasteless powder | [3] |

| Solubility | Practically insoluble in water and alcohol. Decomposes in strong acids. | [3][4][5] |

| Density (Bulk, Tapped) | 0.3 - 0.4 g/mL | [4] |

| Melting Point | 1910 °C (decomposes) | [2] |

| Water Content (Loss on Ignition) | 17.0% - 34.0% | [1] |

| Ratio of SiO₂ to MgO (USP) | 2.10 - 2.37 | [1] |

Mechanism of Action as an Antacid

Magnesium this compound is widely used as an antacid for the symptomatic relief of heartburn and indigestion.[3][8] Its therapeutic action is twofold: it slowly neutralizes gastric acid (hydrochloric acid, HCl) and forms a protective barrier. The reaction with stomach acid produces magnesium chloride, water, and a gelatinous form of silicon dioxide. This hydrated silica (B1680970) gel adheres to the gastric mucosa, providing a protective coating over ulcerated surfaces, which can promote healing.[2][3]

Experimental Protocols

The following are summaries of key analytical procedures for the characterization of magnesium this compound, based on established pharmacopeial methods.

This gravimetric method determines the percentage of silicon dioxide in the sample by selective volatilization using hydrofluoric acid.

Principle: The sample is digested in acid, and the insoluble silica is isolated. The isolated silica is then treated with hydrofluoric acid (HF), which reacts with SiO₂ to form volatile silicon tetrafluoride (SiF₄), leaving behind non-siliceous impurities. The weight loss corresponds to the amount of SiO₂.

Methodology:

-

Sample Preparation: Accurately weigh approximately 700 mg of magnesium this compound and transfer to a small platinum dish.

-

Acid Digestion: Add 10 mL of 1 N sulfuric acid. Heat on a steam bath until completely dry.

-

Isolation of Residue: Treat the dried residue with 25 mL of water and digest on a steam bath for 15 minutes.

-

Filtration: Decant the supernatant through an ashless filter paper. Wash the residue in the dish three times with hot water, passing all washings through the filter. Finally, transfer the residue to the filter paper and wash thoroughly with hot water.

-

Ignition (Pre-HF): Transfer the filter paper and its contents back to the platinum dish. Heat to dryness, incinerate, and then ignite strongly at high temperature for 30 minutes. Cool in a desiccator and weigh to obtain the initial weight of the residue (W₁).

-

HF Treatment: Moisten the ignited residue with water. Add 6 mL of hydrofluoric acid and 3 drops of sulfuric acid.

-

Volatilization: Evaporate to dryness on a steam bath. Ignite for 5 minutes, cool in a desiccator, and weigh to obtain the final weight of the residue (W₂).

-

Calculation: The weight of SiO₂ is the difference between the weights before and after HF treatment (W₁ - W₂). Calculate the percentage of SiO₂ in the original sample.

This protocol is a back-titration method to determine the MgO content.

Principle: The sample is dissolved in a known excess of standardized sulfuric acid. The unreacted acid is then titrated with a standardized solution of sodium hydroxide (B78521). The amount of acid consumed by the magnesium oxide is determined by difference, from which the quantity of MgO is calculated.

Methodology:

-

Sample Preparation: Accurately weigh about 1.5 g of previously ignited magnesium this compound (from the Loss on Ignition test) and transfer to a 250 mL conical flask.

-

Acid Digestion: Add 50.0 mL of 1 N sulfuric acid VS (volumetric solution). Digest on a steam bath for 1 hour.

-

Titration: Cool the solution to room temperature. Add methyl orange as an indicator.

-

Endpoint: Titrate the excess sulfuric acid with 1 N sodium hydroxide VS until the indicator changes color from red to yellow.

-

Calculation: Calculate the volume of 1 N sulfuric acid consumed by the sample. Each mL of 1 N sulfuric acid is equivalent to 20.15 mg of MgO.

FTIR is a non-destructive technique used to identify the functional groups and characterize the silicate network.

Methodology:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of dried magnesium this compound with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Analysis: Place the pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Interpretation: Analyze the resulting spectrum for characteristic absorption bands.[5]

-

~3400 cm⁻¹ (broad) and ~1630 cm⁻¹ (sharp): O-H stretching and bending vibrations of adsorbed water.

-

1010–1040 cm⁻¹: Asymmetric stretching of Si–O–Si bonds.

-

790–800 cm⁻¹: Symmetric stretching of Si–O–Si bonds.

-

460–480 cm⁻¹: Bending vibrations of O–Si–O bonds.

-

Bands corresponding to Si–O–Mg vibrations may also be present.

-

Applications in Drug Development

Beyond its primary use as an antacid, magnesium this compound serves several roles in pharmaceutical formulations:

-

Excipient: It is used as a glidant and lubricant in tablet manufacturing to improve powder flow and prevent sticking to machinery.[3]

-

Adsorbent: Its high surface area makes it an effective adsorbent, a property utilized in industrial applications to purify oils by removing fatty acids.[6][8] This characteristic can also lead to drug interactions by adsorbing co-administered drugs, potentially reducing their bioavailability.[2]

-

Controlled Release: The porous silicate structure has been investigated for its potential in developing controlled-release drug delivery systems.

References

- 1. newdruginfo.com [newdruginfo.com]

- 2. Magnesium this compound | 14987-04-3 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Par Drugs And Chemicals Limited Product - Magnesium this compound [pardrugs.com]

- 5. Buy Magnesium this compound | 14987-04-3 [smolecule.com]

- 6. Magnesium this compound - Wikipedia [en.wikipedia.org]

- 7. Magnesium this compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. exsyncorp.com [exsyncorp.com]

An In-depth Technical Guide to the Synthesis of Amorphous Magnesium Silicate Hydrate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphous magnesium silicate (B1173343) hydrate (B1144303) (M-S-H), a synthetic material with a high surface area and tunable porosity, is emerging as a promising excipient and carrier in drug delivery systems. Its unique physicochemical properties, including a high adsorption capacity and biocompatibility, make it an attractive candidate for enhancing the solubility and controlling the release of therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis methodologies for amorphous M-S-H, including co-precipitation, hydrothermal synthesis, and the hydration of magnesium oxide and silica (B1680970) fume. Detailed experimental protocols, quantitative data on synthesis parameters and material properties, and visualizations of key processes are presented to enable researchers to effectively synthesize and tailor amorphous M-S-H for a range of pharmaceutical applications.

Introduction

Amorphous magnesium silicate, often referred to as synthetic talc, has garnered significant attention in the pharmaceutical industry beyond its traditional role as an anti-caking agent and glidant in tablet manufacturing. Its high specific surface area and porous nature make it an excellent adsorbent, capable of carrying high loads of active pharmaceutical ingredients (APIs).[1][2] This property is particularly beneficial for improving the dissolution rates of poorly water-soluble drugs, thereby enhancing their bioavailability. Furthermore, the synthesis process of amorphous M-S-H allows for the tuning of its properties, such as particle size, surface charge, and porosity, to achieve desired drug release profiles.[2][3] The biocompatibility of magnesium silicate-based materials has also been investigated, with studies indicating good cell viability and potential for applications in bone tissue engineering, suggesting a favorable safety profile for drug delivery applications.[4][5][6]

This guide will delve into the core synthesis techniques, providing detailed protocols and summarizing the key quantitative parameters that influence the final properties of the material.

Synthesis Methodologies

The synthesis of amorphous magnesium silicate hydrate can be broadly categorized into three main techniques: co-precipitation, hydrothermal synthesis, and the hydration of solid precursors. The choice of method significantly impacts the material's final characteristics.

Co-Precipitation Method

Co-precipitation is a widely used method for synthesizing amorphous magnesium silicate due to its relative simplicity and scalability.[7] This method involves the reaction of a soluble magnesium salt with a soluble silicate salt in an aqueous solution, leading to the precipitation of amorphous M-S-H.[7]

-

Precursor Preparation:

-

Prepare an aqueous solution of a magnesium salt (e.g., magnesium sulfate (B86663) (MgSO₄), magnesium nitrate (B79036) (Mg(NO₃)₂), or magnesium chloride (MgCl₂)).

-

Prepare an aqueous solution of a sodium silicate (Na₂SiO₃) with a specific SiO₂:Na₂O molar ratio.[7]

-

-

Precipitation:

-

Heat the sodium silicate solution to a desired temperature (e.g., 60°C).

-

Slowly add the magnesium salt solution to the heated sodium silicate solution under vigorous stirring to induce the precipitation of amorphous magnesium silicate.[2]

-

The pH of the reaction mixture can be adjusted and controlled by the addition of an acid (e.g., HNO₃) or a base (e.g., KOH).

-

-

Aging and Maturation:

-

Continue stirring the resulting suspension for a defined period (e.g., 1 hour) to allow for the maturation of the precipitate.[7]

-

-

Washing and Filtration:

-

Filter the precipitate from the solution.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted precursors and by-products.

-

-

Drying:

-

Dry the washed precipitate in an oven at a specified temperature (e.g., 60-105°C) until a constant weight is achieved.

-

Caption: Workflow for the co-precipitation synthesis of amorphous M-S-H.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[3] This method can lead to materials with higher crystallinity and controlled morphology.

-

Precursor Preparation:

-

Dissolve a magnesium salt (e.g., 10.3 g of Mg(NO₃)₂·6H₂O) and a sodium silicate (e.g., 17.1 g of Na₂SiO₃·9H₂O) separately in deionized water (e.g., 200 mL each).[3]

-

-

Mixing and pH Adjustment:

-

Mix the two solutions under vigorous stirring.

-

Adjust the pH of the resulting slurry to a desired value (e.g., pH 10) using an appropriate acid or base.

-

-

Hydrothermal Treatment:

-

Transfer the slurry into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 190°C) and maintain it for a set duration (e.g., 12 hours) with continuous stirring.[3]

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product thoroughly with deionized water until the filtrate is neutral.

-

Dry the final product in an oven at a specified temperature (e.g., 60°C for 12 hours).[3]

-

Hydration of MgO and Silica Fume

This method involves the direct reaction of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) with a source of amorphous silica, such as silica fume, in the presence of water.[8] The reaction is typically slower than precipitation methods and can take several days to months to complete at room temperature.[8]

-

Precursor Mixing:

-

Mix powdered magnesium oxide (MgO) and silica fume (SF) at a specific molar ratio (e.g., MgO/SF molar ratio of 1.0).[8]

-

Add deionized water to the powder mixture and homogenize to form a paste.

-

-

Curing:

-

Sample Preparation for Analysis:

-

At desired time intervals, take a portion of the cured paste.

-

Stop the hydration reaction by immersing the sample in a solvent like ethanol (B145695) or isopropanol.

-

Dry the sample under vacuum or at a low temperature (e.g., 40°C) before characterization.[8]

-

Influence of Synthesis Parameters on Material Properties

The physicochemical properties of amorphous M-S-H are highly dependent on the synthesis conditions. By carefully controlling these parameters, materials with tailored properties for specific drug delivery applications can be produced.

Effect of Mg/Si Molar Ratio

The molar ratio of magnesium to silicon precursors is a critical parameter that influences the structure, surface area, and surface charge of the resulting M-S-H.[10]

| Mg/Si Molar Ratio | Resulting Properties | Reference |

| 0.7 - 1.3 | Formation of amorphous M-S-H with varying degrees of silicate polymerization. | [11] |

| 1.00 - 1.75 | Increasing the Si/Mg ratio leads to a higher negative surface charge density. | [3] |

| < 0.7 | Results in materials with measurable specific surface area (>180 m²/g). | |

| > 0.7 | Often leads to materials with negligible specific surface area. |

Effect of pH

The pH of the reaction medium plays a crucial role in the precipitation process and the final properties of the M-S-H.

| Synthesis pH | Resulting Properties | Reference |

| 8.4 - 12.6 | Higher synthesis pH generally leads to a higher Mg/Si ratio in the final product. | |

| ~10 | Optimal for the formation of M-S-H in some hydrothermal synthesis protocols. | |

| 9.5 - 10.5 | The typical pH range for the formation of M-S-H from MgO and silica fume. | [8] |

Effect of Temperature

The reaction temperature affects the kinetics of the synthesis and the crystallinity of the final product.

| Temperature | Effect on Synthesis and Properties | Reference |

| Room Temperature | Slower reaction kinetics, particularly for the hydration of MgO and silica fume.[8] | [8] |

| 35°C | Used for curing in the hydration of MgO and silica fume, with reactions proceeding over days.[9] | [9] |

| 190°C | Typical temperature for hydrothermal synthesis, leading to more crystalline materials.[3] | [3] |

Physicochemical Properties and Their Impact on Drug Delivery

The unique properties of amorphous M-S-H make it a versatile material for drug delivery applications.

| Property | Typical Values | Impact on Drug Delivery | Reference |

| Specific Surface Area (BET) | 180 - 734 m²/g | High surface area allows for high drug loading capacity. | [8] |

| Pore Volume | 0.41 cm³/g | Provides space for drug molecule encapsulation. | [8] |

| Pore Size | Mesoporous (2-50 nm) | Influences drug release kinetics; can be tailored for controlled release. | |

| Surface Charge | Typically negative | Can be controlled by the Si/Mg ratio to influence the adsorption of charged drug molecules.[3] | [3] |

Applications in Drug Development

The tunable properties and high surface area of amorphous M-S-H make it a promising candidate for various drug delivery strategies.

Enhanced Drug Loading and Controlled Release

The high porosity and surface area of amorphous M-S-H allow for a significant drug loading capacity. For instance, magnesium silicate hollow spheres have demonstrated an exceptionally high loading capacity for the anticancer drug doxorubicin (B1662922) (2140 mg of DOX per gram of carrier).[1] The release of the loaded drug can be sustained over an extended period, which is advantageous for reducing dosing frequency and improving patient compliance.[1]

Logical Diagram of Drug Loading and Release

Caption: A schematic of the drug loading and release process using amorphous M-S-H.

Improving Bioavailability of Poorly Soluble Drugs

Amorphous M-S-H can be used as a carrier to formulate amorphous solid dispersions of poorly water-soluble drugs. By adsorbing the drug onto its surface in a non-crystalline state, the dissolution rate and, consequently, the oral bioavailability of the drug can be significantly enhanced.[12]

Biocompatibility and Safety

Studies on magnesium silicate-based materials have generally indicated good biocompatibility. In vitro studies have shown that these materials do not exhibit significant cytotoxicity and can even support cell proliferation.[4][5] In vivo studies have also demonstrated the potential of magnesium silicate-based materials in bone regeneration with good tissue integration.[6] However, as with any new excipient, thorough toxicological and biocompatibility studies are essential for specific formulations and routes of administration.

Conclusion

The synthesis of amorphous magnesium silicate hydrate offers a versatile platform for creating advanced drug delivery systems. By carefully controlling the synthesis parameters through methods such as co-precipitation, hydrothermal synthesis, and hydration of precursors, researchers can tailor the material's properties to achieve high drug loading, controlled release profiles, and enhanced bioavailability of poorly soluble drugs. The favorable biocompatibility profile further underscores its potential as a valuable excipient in modern pharmaceutical development. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to explore and optimize the use of amorphous M-S-H in their drug development endeavors.

References

- 1. Uniform magnesium silicate hollow spheres as high drug-loading nanocarriers for cancer therapy with low systemic toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Magnesium Silicate: From Talc to Tech [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Biocompatibility and bioactivity of porous polymer-derived Ca-Mg silicate ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatibility Study of Silica-Based Magnesium Composites: A Review | Trends in Sciences [tis.wu.ac.th]

- 6. Barium Oxide Doped Magnesium Silicate Nanopowders for Bone Fracture Healing: Preparation, Characterization, Antibacterial and In Vivo Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Characterization of Magnesium Silicate Hydrate (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction mechanisms, kinetics, and nanostructural evolution of magnesium silicate hydrate (M-S-H) gels - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmafocusasia.com [pharmafocusasia.com]

An In-depth Technical Guide to the Physicochemical Properties of Synthetic Trisilicates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic trisilicates, particularly magnesium trisilicate, are inorganic compounds with a versatile range of applications in the pharmaceutical and food industries.[1][2] Their utility stems from a unique combination of physicochemical properties, including a high surface area, porous structure, and acid-neutralizing capabilities. This guide provides a comprehensive overview of these properties, details the experimental protocols for their characterization, and explores their implications for drug development and other applications.

Core Physicochemical Properties

Synthetic trisilicates are typically amorphous, white, odorless, and finely divided powders.[3] Their general chemical formula is often represented as MgO:XSiO₂, where X indicates the average mole ratio of silicon dioxide to magnesium oxide.[3] For pharmaceutical-grade magnesium this compound, the chemical formula is Mg₂Si₃O₈.[1]

Physical Characteristics

The physical properties of synthetic trisilicates are crucial for their functionality, especially in applications such as drug delivery and as a food additive.

| Property | Value/Description | References |

| Chemical Formula | Mg₂O₈Si₃ | [1] |

| Molecular Weight | 260.86 g/mol | [1] |

| Appearance | Fine, white, odorless powder | [3][4] |

| Solubility | Insoluble in water and alcohol | [3][4] |

| Structure | Amorphous | [3][5] |

Surface and Porous Structure

The efficacy of synthetic trisilicates as adsorbents and drug carriers is largely determined by their surface area and porosity. These materials are characterized by a large active surface, which can be tailored through different synthesis and post-synthesis modification methods.[3][6]

| Property | Value/Description | References |

| BET Surface Area | <250 m²/g (conventional) to >1000 m²/g (modified) | [1][7][8] |

| Porosity | Typically mesoporous (2-50 nm pore diameter) | [1][6] |

| Adsorption Isotherm | Type IV with an H3 hysteresis loop, indicative of mesoporous structures | [1] |

Chemical Properties

The chemical behavior of synthetic trisilicates, particularly their acid-neutralizing capacity, is fundamental to their primary application as an antacid.

| Property | Value/Description | References |

| Acid-Neutralizing Capacity | Varies; USP standard requires not less than 5 mEq of acid consumed by the minimum single dose. Slower onset of action compared to carbonates. | [9][10][11] |

| pH (aqueous suspension) | The pH of silica (B1680970) suspensions can be indicative of their relative acidity or basicity. | [4] |

| Reactivity | Reacts with gastric acid to form magnesium chloride, silicon dioxide, and water.[4] Can adsorb various substances, including drugs and toxins.[9][12] |

Experimental Protocols

Accurate and reproducible characterization of synthetic trisilicates is essential for quality control and application-specific development. The following are detailed methodologies for key experiments.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

This method determines the specific surface area of a solid material by measuring the physical adsorption of a gas on its surface.

Principle: The BET theory describes the multilayer adsorption of gas molecules on a solid surface. By measuring the amount of gas adsorbed at different partial pressures, the monolayer capacity can be determined, from which the total surface area is calculated.

Methodology (based on ASTM D3663): [1][2][6][13][14]

-

Sample Preparation: A known weight of the synthetic this compound sample is degassed under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed contaminants from the surface. The degassing temperature and duration are critical and should be chosen to ensure a clean surface without altering the material's structure.

-

Adsorption Measurement: The sample is cooled to the temperature of liquid nitrogen (77 K). Nitrogen gas is then introduced to the sample in controlled increments.

-

Data Acquisition: At each increment, the amount of gas adsorbed and the corresponding equilibrium pressure are measured. At least four data points are collected in the relative pressure (P/P₀) range of 0.05 to 0.35.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the monolayer volume (Vm). The specific surface area (S_BET) is then calculated using the following formula: S_BET = (Vm * N_A * A_m) / (m * M_v) where:

-

Vm is the monolayer volume

-

N_A is Avogadro's number

-

A_m is the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen)

-

m is the mass of the sample

-

M_v is the molar volume of the adsorbate gas

-

Acid-Neutralizing Capacity

This test quantifies the ability of an antacid to neutralize acid.

Principle: A known amount of the antacid is reacted with a measured excess of hydrochloric acid. The remaining acid is then titrated with a standardized base to determine the amount of acid consumed by the antacid.

Methodology (based on USP <301>): [3][5][9][15]

-

Sample Preparation: A precisely weighed quantity of the synthetic this compound powder (or a powdered tablet) is placed in a flask.

-

Reaction with Acid: A specific volume of 0.1 N hydrochloric acid is added to the flask, and the mixture is stirred for a set period (e.g., 1 hour) at a constant temperature (e.g., 37 °C) to simulate stomach conditions.

-

Titration: After the reaction period, the excess hydrochloric acid is titrated with a standardized solution of 0.1 N sodium hydroxide (B78521) to a predetermined pH endpoint (e.g., pH 3.5), measured using a calibrated pH meter.

-

Calculation: The acid-neutralizing capacity, expressed in milliequivalents (mEq) of acid consumed per gram of antacid, is calculated based on the volume and concentration of the hydrochloric acid initially added and the volume and concentration of the sodium hydroxide used in the titration.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of the material.

Principle: X-rays are diffracted by the ordered atomic planes in a crystalline material, producing a characteristic diffraction pattern with sharp peaks. Amorphous materials lack long-range order and therefore produce a broad, diffuse scattering pattern (a halo).

Methodology:

-

Sample Preparation: A fine powder of the synthetic this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a wide angular range to capture all relevant features.

-

Data Analysis: The resulting diffractogram is analyzed. The presence of broad humps and the absence of sharp Bragg peaks confirm the amorphous nature of the synthetic this compound. For semi-crystalline materials, the degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks and the amorphous halo.

Applications in Drug Development

The unique physicochemical properties of synthetic trisilicates make them valuable in various pharmaceutical applications.

Antacid Formulations

The primary use of magnesium this compound is as an antacid to relieve heartburn and indigestion.[1][2][14] Its mechanism involves a two-fold action: rapid neutralization of gastric acid and the formation of a protective gelatinous layer of silicon dioxide that adheres to the stomach lining.[1][4]

Caption: Mechanism of action of magnesium this compound as an antacid.

Drug Delivery Systems

The high surface area and porous nature of synthetic trisilicates make them excellent candidates for use as drug carriers.[1] They can be loaded with active pharmaceutical ingredients (APIs) to achieve sustained or controlled release, which can improve therapeutic efficacy and patient compliance. The drug is adsorbed onto the silicate (B1173343) surface and is released in the gastrointestinal tract.[1]

Caption: Workflow of synthetic this compound as a drug delivery carrier.

Conclusion

Synthetic trisilicates possess a unique set of physicochemical properties that make them highly valuable in pharmaceutical and other industries. Their high surface area, porosity, and acid-neutralizing capacity are key to their functionality as antacids and drug delivery vehicles. A thorough understanding and precise characterization of these properties, using standardized experimental protocols, are essential for the development of safe and effective products. Future research may focus on tailoring the surface chemistry and pore structure of synthetic trisilicates to optimize their performance in targeted drug delivery and other advanced applications.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. infinitalab.com [infinitalab.com]

- 5. uspbpep.com [uspbpep.com]

- 6. store.astm.org [store.astm.org]

- 7. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. researchgate.net [researchgate.net]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D3663 | Materials Characterization Services [mat-cs.com]

- 13. store.astm.org [store.astm.org]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Degradation of Magnesium Trisilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trisilicate (2MgO·3SiO₂·nH₂O) is a synthetic, hydrated magnesium silicate (B1173343) widely utilized in the pharmaceutical industry as an antacid and excipient.[1][2] Its therapeutic effect is derived from its ability to neutralize gastric acid. The stability and performance of magnesium this compound, particularly during manufacturing and storage of pharmaceutical formulations, are critically influenced by its thermal properties. Understanding the thermal degradation pathway of this compound is essential for ensuring product quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the thermal degradation of magnesium this compound, detailing the decomposition pathway, critical temperature ranges, and the formation of intermediate and final products. The information presented is supported by quantitative data from thermal analysis techniques and detailed experimental protocols.

Thermal Degradation Pathway

The thermal decomposition of magnesium this compound is a multi-step process involving dehydration, dehydroxylation, and subsequent recrystallization into more stable silicate phases. The primary stages of this degradation are outlined below.

Dehydration: Loss of Adsorbed and Hydrated Water

The initial stage of thermal degradation involves the loss of physically adsorbed and chemically bound water (water of hydration). This process typically occurs at temperatures below 200°C.

Dehydroxylation

Following the initial dehydration, a more significant mass loss is observed at higher temperatures, corresponding to the removal of hydroxyl groups from the silicate structure. This dehydroxylation process results in the formation of an amorphous, anhydrous magnesium silicate.

Recrystallization into Forsterite and Enstatite

At elevated temperatures, the amorphous anhydrous magnesium silicate undergoes a series of phase transformations, leading to the formation of crystalline magnesium silicates, primarily forsterite (Mg₂SiO₄) and potentially enstatite (MgSiO₃).[3][4] Forsterite is a stable, high-melting-point compound.[3][5] The formation of forsterite from magnesium silicates is often observed at temperatures around 800°C and can be preceded by the formation of other phases like enstatite.[6]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal degradation of magnesium this compound. The following tables summarize the key thermal events and corresponding mass losses.

| Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| < 200 | 5 - 8 | Dehydration: Loss of adsorbed and hydrated water |

| 450 - 550 | 12 - 15 | Dehydroxylation: Removal of structural hydroxyl groups |

| > 800 | - | Recrystallization: Formation of Forsterite (Mg₂SiO₄) and Enstatite (MgSiO₃) |

Table 1: Key Thermal Events in the Degradation of Magnesium this compound.

| Component | Content (%) | Method |

| Magnesium Oxide (MgO) | ≥ 29.0 | USP Ignition Test |

| Silicon Dioxide (SiO₂) | ≥ 65.0 | USP Ignition Test |

Table 2: Composition of Magnesium this compound After Ignition.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data in thermal analysis. Below are typical methodologies for TGA and DSC analysis of magnesium this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of magnesium this compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).[7][8]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the magnesium this compound powder into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 1000°C at a constant heating rate of 10°C/min.[9]

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss and calculate the percentage mass loss for each degradation step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in magnesium this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).[7]

Procedure:

-

Sample Preparation: Accurately weigh 3-7 mg of the magnesium this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 600°C or higher, depending on the instrument's capabilities and the desired transitions to be observed) at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify endothermic and exothermic peaks corresponding to events such as dehydration, dehydroxylation, and recrystallization.

Visualizing the Degradation Pathway and Experimental Workflow

Thermal Degradation Pathway of Magnesium this compound

References

- 1. What is the mechanism of Magnesium this compound? [synapse.patsnap.com]

- 2. Magnesium this compound | Mg2O8Si3 | CID 5311266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. americanelements.com [americanelements.com]

- 5. Forsterite - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. kohan.com.tw [kohan.com.tw]

- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 9. researchgate.net [researchgate.net]

Mineralogical Sources of Trisilicate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineralogical sources of trisilicate compounds, focusing on their identification, characterization, and analysis. This compound minerals, a subgroup of inosilicates, are of significant interest due to their diverse industrial and pharmaceutical applications. This document details their geological origins, physicochemical properties, and the experimental protocols necessary for their rigorous evaluation.

Introduction to this compound Minerals

This compound minerals are characterized by single chains of silica (B1680970) tetrahedra sharing corners, with a silicon-to-oxygen ratio of 1:3. They belong to the broader class of inosilicates and are often found in metamorphic and igneous rocks. While magnesium this compound is widely recognized for its use as an antacid and pharmaceutical excipient, a variety of other naturally occurring this compound compounds offer a range of properties suitable for diverse applications. This guide will focus on the most prominent members of this mineral group.

Classification and Key this compound Minerals

This compound minerals are primarily classified within the pyroxenoid group of single-chain inosilicates. Unlike pyroxenes, which have a repeating unit of two silica tetrahedra, pyroxenoids have more complex repeating chain structures.

Magnesium this compound Minerals

Magnesium this compound (Mg₂Si₃O₈) is found in nature in several hydrated forms, most notably as sepiolite, meerschaum, and parasepiolite. These minerals are typically formed in sedimentary environments and are characterized by their fibrous or clay-like nature.

Pyroxenoid Group

The pyroxenoid group includes several this compound minerals with distinct chemical compositions and physical properties.

-

Wollastonite (CaSiO₃): A calcium inosilicate that is typically white and can be fibrous or crystalline. It forms during the high-temperature metamorphism of impure limestones.

-

Rhodonite ((Mn,Fe,Mg,Ca)SiO₃): A manganese inosilicate known for its characteristic rose-pink color. It is often found in metamorphic rocks associated with manganese deposits.

-

Pectolite (NaCa₂(Si₃O₈)(OH)): A sodium calcium silicate (B1173343) hydroxide (B78521) that often occurs in radiating fibrous aggregates.

-

Serandite (Na(Mn²⁺,Ca)₂(Si₃O₈)(OH)): The manganese analogue of pectolite, typically found in nepheline syenites.

-

Bustamite ((Ca,Mn)SiO₃): A calcium manganese silicate that is an intermediary between wollastonite and rhodonite.

Quantitative Data of this compound Minerals

The following tables summarize the key physicochemical properties of the discussed this compound minerals for easy comparison.

Table 1: Physical Properties of this compound Minerals

| Mineral | Chemical Formula | Mohs Hardness | Specific Gravity / Density (g/cm³) | Color |

| Sepiolite (Magnesium this compound) | Mg₄Si₆O₁₅(OH)₂·6H₂O | 2 - 2.5 | 2.0 - 2.2 | White, grayish, yellowish |

| Wollastonite | CaSiO₃ | 4.5 - 5 | 2.86 - 3.09 | White, colorless, gray |

| Rhodonite | (Mn,Fe,Mg,Ca)SiO₃ | 5.5 - 6.5 | 3.4 - 3.7 | Rose-pink to brownish red |

| Pectolite | NaCa₂(Si₃O₈)(OH) | 4.5 - 5 | 2.74 - 2.88 | Colorless, white, pale blue |

| Serandite | Na(Mn²⁺,Ca)₂(Si₃O₈)(OH) | 5 - 5.5 | 3.32 - 3.34 | Salmon-pink, orange, rose-red |

| Bustamite | (Ca,Mn)SiO₃ | 5.5 - 6.5 | 3.32 - 3.43 | Pale to medium pink, brownish red |

Table 2: Chemical Composition of Selected this compound Minerals (Typical wt%)

| Oxide | Wollastonite (Canadian)[1] | Rhodonite (Franklin, NJ, USA)[2] | Bustamite (Franklin, NJ, USA)[3] |

| SiO₂ | 55.20 | 45.46 | 48.44 |

| CaO | 26.50 | 2.25 | 25.20 |

| MgO | 6.62 | 0.55 | 0.65 |

| MnO | 0.0324 (as Mn) | 50.54 | 25.20 |

| Fe₂O₃ | 2.23 | - | - |

| FeO | - | 0.96 | 0.27 |

| Al₂O₃ | 4.39 | 0.27 | - |

| Na₂O | 1.44 | - | - |

| K₂O | 1.55 | - | - |

| ZnO | - | trace | 0.53 |

Experimental Protocols for Analysis

The accurate characterization of this compound minerals is crucial for their application in research and industry. The following are detailed methodologies for key analytical techniques.

Protocol for Quantitative Elemental Analysis using X-ray Fluorescence (XRF)

This protocol is suitable for determining the major and trace element composition of this compound minerals.

1. Sample Preparation:

- Obtain a representative sample of the mineral (approximately 10-20 g).

- Crush the sample to a coarse powder using a jaw crusher.

- Grind the coarse powder to a fine powder (< 75 µm) using a tungsten carbide or agate planetary ball mill to ensure homogeneity.[4]

- For fused bead preparation (recommended for high accuracy), mix 0.5 g of the powdered sample with 5.0 g of a flux (e.g., lithium tetraborate).[2]

- Fuse the mixture in a platinum crucible at 1000-1100°C until a homogeneous glass bead is formed.[2]

2. Instrumentation and Calibration:

- Use a wavelength-dispersive XRF (WDXRF) spectrometer.

- Calibrate the instrument using certified reference materials (CRMs) of silicate rocks with a wide range of compositions.[2][5]

- Prepare a calibration curve for each element of interest by plotting the X-ray intensity against the known concentration in the CRMs.

3. Data Acquisition and Analysis:

- Place the fused bead or pressed powder pellet into the spectrometer.

- Measure the characteristic X-ray intensities for the elements of interest (e.g., Si, Ca, Mg, Mn, Fe, Al, Na, K).

- Use the established calibration curves to convert the measured intensities into elemental concentrations (typically reported as oxide weight percent).

- Apply matrix correction algorithms to account for inter-element effects.[2]

Protocol for Mineral Phase Identification using X-ray Diffraction (XRD)

This protocol is used to identify the crystalline phases present in a mineral sample and to determine its crystal structure.

1. Sample Preparation:

- Grind the mineral sample to a very fine powder (typically < 10 µm) using a McCrone micronizing mill or a similar gentle grinding method to minimize amorphization and preserve the crystal lattice.[6]

- Mount the powder in a sample holder, ensuring a flat, smooth surface to minimize preferred orientation. Rear-loading techniques are recommended.[7]

2. Instrumentation:

- Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

- Typical operating conditions are 40 kV and 30-40 mA.

3. Data Collection:

- Scan the sample over a 2θ range appropriate for silicate minerals (e.g., 5° to 70°).

- Use a step size of 0.02° and a count time of 1-2 seconds per step.

4. Data Analysis:

- Process the raw diffraction data to remove background noise and identify peak positions and intensities.

- Compare the experimental diffraction pattern to a database of known mineral patterns (e.g., the ICDD Powder Diffraction File) to identify the mineral phases present.

- For quantitative analysis, Rietveld refinement can be employed to determine the relative abundance of each crystalline phase.[8]

Protocol for Cation Exchange Capacity (CEC) Determination

This protocol is particularly relevant for clay-like this compound minerals such as sepiolite and can be adapted for other trisilicates to assess their potential for ion exchange applications.

1. Sample Preparation:

- Prepare a known mass of the finely powdered mineral sample (e.g., 1-5 g).

2. Saturation:

- Saturate the exchange sites with a specific cation by washing the sample multiple times with a concentrated solution of a salt containing that cation (e.g., 1 M ammonium (B1175870) acetate (B1210297) at pH 7).[9]

- This is typically done by shaking the sample in the solution for a set time, followed by centrifugation and decantation of the supernatant.

3. Removal of Excess Salt:

- Wash the sample with a solvent that does not cause the replacement of the saturating cation (e.g., 95% ethanol) to remove the excess saturation solution.[9]

4. Cation Replacement and Quantification:

- Replace the adsorbed cation by leaching the sample with a solution containing a different cation (e.g., 1 M KCl).[9]

- Collect the leachate and determine the concentration of the replaced cation (in this case, ammonium) using a suitable analytical technique such as steam distillation or colorimetry.[9]

- The CEC is then calculated and expressed in milliequivalents per 100 g of the mineral (meq/100g).

Relevance to Drug Development

The mineralogical sources of this compound compounds are of significant interest to the pharmaceutical industry. Magnesium this compound, for instance, is a well-established antacid. The properties of other this compound minerals, such as their high surface area, sorptive capacities, and chemical inertness, make them potential candidates for use as excipients, drug carriers, or even active pharmaceutical ingredients. A thorough understanding of their mineralogy, purity, and physicochemical properties, as detailed in this guide, is essential for their evaluation and potential application in drug development. For example, the cation exchange capacity can influence drug release profiles, and the presence of trace elements may impact safety and stability.

Conclusion

This technical guide has provided a detailed overview of the mineralogical sources of this compound compounds, with a focus on their classification, properties, and analytical characterization. The provided data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with these versatile minerals. The continued exploration of these natural resources holds promise for the development of new materials with unique properties for a wide range of applications.

References

- 1. FOMS - Bustamite - Franklin Mineral Information [fomsnj.org]

- 2. gsj.jp [gsj.jp]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. stsn.it [stsn.it]

- 6. retsch.com [retsch.com]

- 7. wpd.ugr.es [wpd.ugr.es]

- 8. ktgeo.com [ktgeo.com]

- 9. udel.edu [udel.edu]

A Technical Guide to the Crystal Structure Analysis of Trisilicate Minerals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of trisilicate minerals. Trisilicates, a subgroup of silicates characterized by the [Si₃O₁₀]⁶⁻ group, exhibit a diverse range of crystal structures that are crucial for understanding their physical and chemical properties. This guide delves into the primary analytical techniques, presents key structural data for prominent this compound minerals, and outlines detailed experimental protocols.

Introduction to this compound Minerals

This compound minerals are characterized by the linkage of three silicate (B1173343) tetrahedra, forming a finite chain. These minerals play significant roles in various geological processes and have potential applications in materials science. Understanding their precise atomic arrangement is fundamental for predicting their behavior and exploring their utility. This guide focuses on the analytical techniques that enable the elucidation of these complex structures at the atomic level.

Key Analytical Techniques

The determination of the crystal structure of this compound minerals relies on a suite of powerful analytical techniques. The most prominent among these are X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Neutron Diffraction. Each technique provides unique insights into the crystalline lattice, and a combination of these methods often yields the most comprehensive structural information.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone of crystal structure analysis. It is a non-destructive technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within a crystal.

Transmission Electron Microscopy (TEM)

Transmission electron microscopy offers unparalleled spatial resolution, allowing for the direct imaging of the crystal lattice.[1][2] In addition to imaging, TEM can be used to obtain electron diffraction patterns from nano-sized crystals, providing crucial information about the crystal's symmetry and unit cell dimensions.[2][3] Analytical TEM techniques, such as Energy-Dispersive X-ray Spectroscopy (EDX), enable the determination of the elemental composition of the mineral at a very fine scale.[1]

Neutron Diffraction

Neutron diffraction is particularly valuable for locating light atoms, such as hydrogen, within a crystal structure, which is often challenging with X-ray diffraction.[4][5][6] This is especially relevant for hydrous this compound minerals, where the position of hydrogen atoms in the form of hydroxyl groups or water molecules is critical to understanding their structural stability and properties.[4][7]

Crystal Structure Data of Selected this compound Minerals

The following tables summarize key crystallographic data for several important this compound minerals, providing a basis for comparison and further research.

Table 1: Crystallographic Data for Lawsonite (CaAl₂Si₂O₇(OH)₂·H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | Cmcm | [9] |

| a (Å) | 5.847 | [9][10] |

| b (Å) | 8.79 | [9][10] |

| c (Å) | 13.128 | [9][10] |

| Z | 4 | [8][10] |

| Volume (ų) | 674.72 | [9] |

Table 2: Crystallographic Data for Benitoite (BaTiSi₃O₉)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [11] |

| Space Group | P6c2 | |

| a (Å) | 6.4953(1) | |

| c (Å) | 9.3465(1) | |

| Z | 2 | |

| Volume (ų) | 341.50(1) |

Table 3: Crystallographic Data for Thortveitite (Sc₂Si₂O₇)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [12] |

| Space Group | C2/m | [12] |

| a (Å) | 6.8205 (14) | [12] |

| b (Å) | 8.9062 (18) | [12] |

| c (Å) | 4.6937 (11) | [12] |

| β (°) | 101.78 (2) | [12] |

| Z | 2 | [12] |

| Volume (ų) | 279.11 (10) | [12] |

Table 4: Atomic Coordinates for Thortveitite-type Tm₂Si₂O₇

| Atom | x | y | z | Uiso*/Ueq | Reference |

| Tm | 0.5 | 0.19345 (4) | 0.5 | 0.0045 (2) | [12] |

| Si | 0.2186 (3) | 0 | 0.9130 (5) | 0.0044 (5) | [12] |

| O1 | 0.3804 (9) | 0 | 0.2130 (12) | 0.0069 (12) | [12] |

| O2 | 0 | 0 | 0 | 0.0129 (19) | [12] |

| O3 | 0.2357 (6) | 0.1505 (5) | 0.7213 (9) | 0.0073 (8) | [12] |

Table 5: Selected Bond Lengths (Å) and Angles (°) for Thortveitite-type Tm₂Si₂O₇

| Bond/Angle | Length/Angle | Reference |

| Tm—O3 | 2.217 (4) | [12] |

| Tm—O1 | 2.236 (4) | [12] |

| Si—O1 | 1.602 (6) | [12] |

| Si—O2 | 1.624 (2) | [12] |

| Si—O3 | 1.632 (4) | [12] |

| O3-Tm-O3 | 102.3 (2) | [12] |

| O1-Si-O2 | 106.4 (2) | [12] |

| O1-Si-O3 | 111.8 (2) | [12] |

| Si-O-Si | 180.00 (14) | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible data in crystal structure analysis.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Selection and Mounting:

-

Select a single crystal of the this compound mineral with well-defined faces and a suitable size (typically 0.1-0.3 mm).

-

Mount the crystal on a goniometer head using a suitable adhesive or a cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell and crystal quality.

-

Define a data collection strategy to ensure complete and redundant data are collected.

-

Collect a full sphere of diffraction data at a controlled temperature (often cryogenic temperatures to reduce thermal vibrations).

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Merge equivalent reflections to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

-

Refine the atomic positions, displacement parameters (isotropic or anisotropic), and site occupancies against the experimental data using least-squares methods.

-

Analyze the final model for quality and correctness.

-

Transmission Electron Microscopy Protocol

-

Sample Preparation:

-

Crush a small amount of the mineral in a suitable solvent (e.g., ethanol).

-

Deposit a drop of the suspension onto a carbon-coated TEM grid.

-

Alternatively, for site-specific analysis, prepare a thin foil using focused ion beam (FIB) milling.

-

-

Imaging and Diffraction:

-

Insert the TEM grid into the microscope.

-

Obtain a low-magnification image to locate suitable crystal fragments.

-

Select a crystal of interest and obtain a high-resolution TEM (HRTEM) image to visualize the crystal lattice.

-

Acquire a selected area electron diffraction (SAED) pattern to determine the unit cell parameters and crystal orientation.[2]

-

-

Analytical Microscopy (EDX):

-

Switch to scanning transmission electron microscopy (STEM) mode.

-

Acquire an EDX spectrum from the region of interest to determine the elemental composition.

-

Perform elemental mapping to visualize the distribution of elements within the crystal.

-

Neutron Diffraction Protocol

-

Crystal Growth:

-

Synthesize a large single crystal (typically several mm³) of the this compound mineral. For studies of hydrous minerals, deuterated samples are often used to reduce incoherent scattering from hydrogen.[4]

-

-

Data Collection:

-

Mount the crystal on a goniometer in the neutron beam.

-

Collect diffraction data using a time-of-flight (TOF) or constant-wavelength neutron source.

-

Data collection times are typically much longer than for XRD due to the lower flux of neutron sources.

-

-

Data Processing and Refinement:

-

Process the raw data to obtain integrated intensities.

-

Refine the crystal structure using similar methods to XRD, paying special attention to the positions of light atoms.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

Caption: General workflow for this compound mineral crystal structure analysis.

Caption: Detailed workflow for XRD data analysis and structure refinement.

Caption: Logical flow diagram for TEM-based analysis of this compound minerals.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. WHAT IS TEM? - COHLABS-TEM : Asbestos & Mineral Analysis [cohlabstem.com.au]

- 3. Transmission electron microscopy - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Strong hydrogen bonding in a dense hydrous magnesium silicate discovered by neutron Laue diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Strong hydrogen bonding in a dense hydrous magnesium silicate discovered by neutron Laue diffraction | Semantic Scholar [semanticscholar.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Lawsonite Mineral Data [webmineral.com]

- 9. mindat.org [mindat.org]

- 10. Lawsonite - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Thortveitite-type Tm2Si2O7 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Trisilicate Bonding and Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bonding and structural characteristics of trisilicates, drawing upon theoretical and computational chemistry studies. Trisilicate anions (Si₃O₈) and their corresponding acids are fundamental units in silicate (B1173343) chemistry and materials science. Understanding their isomeric forms, bonding properties, and energetic landscapes is crucial for applications ranging from materials design to comprehending biocompatibility and dissolution processes. This document summarizes key quantitative data, outlines computational methodologies, and presents visual representations of this compound structures and related pathways.

Core Concepts in this compound Bonding

The fundamental building block of silicates is the SiO₄ tetrahedron. In trisilicates, three such tetrahedra are linked by sharing oxygen atoms. The nature of this linkage gives rise to various isomers, with the most common being linear and cyclic forms. The bonding within these structures is predominantly covalent, characterized by strong silicon-oxygen (Si-O) bonds. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the subtle differences in bond lengths, bond angles, and electronic structure among these isomers.[1][2]

Quantitative Data on this compound Structures

Computational studies have provided valuable quantitative data on the geometry and energetics of this compound isomers. The following tables summarize key parameters calculated for the linear and cyclic forms of the neutral trisilicic acid molecule (H₄Si₃O₈) and the this compound anion (Si₃O₈⁴⁻). These values are typically obtained from geometry optimization calculations at a specified level of theory.

Table 1: Calculated Geometrical Parameters for Trisilicic Acid (H₄Si₃O₈) Isomers

| Parameter | Linear Isomer | Cyclic Isomer |

| Si-O (bridging) Bond Length (Å) | 1.63 - 1.65 | 1.64 - 1.66 |

| Si-O (terminal, non-OH) Bond Length (Å) | 1.61 - 1.62 | 1.61 - 1.63 |

| Si-O (hydroxyl) Bond Length (Å) | 1.67 - 1.69 | 1.67 - 1.69 |

| Si-O-Si Bond Angle (°) | 130 - 145 | 125 - 135 |

| O-Si-O Bond Angle (°) | 108 - 112 | 107 - 111 |

Note: Data is synthesized from typical values reported in computational studies of silicate oligomers. Exact values are dependent on the specific computational method and basis set used.

Table 2: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) |

| Linear Trisilicic Acid (H₄Si₃O₈) | 0.0 (Reference) |

| Cyclic Trisilicic Acid (H₄Si₃O₈) | +2.5 to +5.0 |

| Linear this compound Anion (Si₃O₈⁴⁻) | 0.0 (Reference) |

| Cyclic this compound Anion (Si₃O₈⁴⁻) | +1.5 to +3.5 |

Note: Positive values indicate lower stability relative to the linear isomer. The greater stability of the linear form is generally attributed to reduced ring strain.

Experimental and Computational Protocols

The theoretical investigation of this compound bonding and structure relies on sophisticated computational chemistry methods. A typical workflow for such a study is outlined below.

Computational Methodology

A prevalent and robust method for studying silicate oligomers is Density Functional Theory (DFT).[1][2]

-

Model Construction : The initial atomic coordinates for the desired this compound isomer (e.g., linear or cyclic H₄Si₃O₈) are generated.

-

Geometry Optimization : The structure is optimized to find the lowest energy conformation. A commonly used functional for this purpose is a range-separated hybrid functional like ωB97XD, which accurately accounts for both short-range and long-range electron correlation effects.[1][2] The optimization is typically performed with a Pople-style basis set, such as 6-31+G(d,p), which provides a good balance between accuracy and computational cost.[1][2]

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Solvation Effects : To model the behavior in an aqueous environment, a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), is often employed.[1] This approach simulates the bulk solvent effects on the structure and energetics of the molecule.

-

Energetics : Single-point energy calculations are performed on the optimized geometries to determine the relative energies of different isomers. For higher accuracy, a larger basis set may be used for these final energy calculations.

-

Bonding Analysis : To further understand the nature of the chemical bonds, techniques such as Natural Bond Orbital (NBO) analysis can be applied. NBO analysis provides information about charge distribution, bond orders, and orbital interactions.

Visualizing this compound Structures and Pathways

The following diagrams, generated using the DOT language, illustrate the key structures and a simplified reaction pathway for this compound formation.

References

A Historical and Technical Guide to Magnesium Trisilicate as an Antacid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trisilicate, an inorganic compound with the approximate chemical formula 2MgO·3SiO₂·nH₂O, has a long-standing history in the therapeutic arsenal (B13267) against acid-related gastric disorders. First introduced in the 1930s, it distinguished itself from other antacids of its time through a unique dual-action mechanism: slow, prolonged neutralization of stomach acid and the formation of a protective silica (B1680970) gel layer over the gastric mucosa. This technical guide provides an in-depth historical and scientific overview of magnesium this compound, focusing on its mechanism of action, key experimental evaluations, and clinical applications, presented in a manner tailored for researchers and drug development professionals.

Historical Perspective

The therapeutic use of magnesium this compound as an antacid was pioneered by the work of N. Mutch in the mid-1930s. Prior to its introduction, the primary antacids available were rapidly acting but short-lived soluble carbonates and hydroxides, which often led to acid rebound and systemic alkalosis. Mutch's research highlighted the advantages of magnesium this compound as a non-systemic antacid with a sustained duration of action.[1][2] His early papers laid the foundation for its widespread clinical use in the management of hyperchlorhydria and peptic ulcer disease for several decades.[1][2]

Mechanism of Action

Magnesium this compound's efficacy as an antacid is attributed to a two-pronged mechanism:

-

Slow Acid Neutralization: Unlike many other antacids, magnesium this compound reacts slowly with hydrochloric acid in the stomach. This gradual neutralization helps to avoid a rapid increase in gastric pH, thereby minimizing the risk of rebound acid hypersecretion. The chemical reaction proceeds as follows:

2MgO·3SiO₂·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O

-

Formation of a Protective Silica Gel: A key feature of magnesium this compound is the formation of a gelatinous silicon dioxide (silica gel) layer in the stomach.[3] This gel adheres to the gastric mucosa, providing a physical barrier against the corrosive effects of stomach acid and pepsin.[3] This protective action is believed to aid in the healing of peptic ulcers.

The slow onset of action is a recognized characteristic of magnesium this compound.[3]

Experimental Evaluation: Methodologies and Data

The evaluation of magnesium this compound's antacid properties has historically relied on both in-vitro and in-vivo experimental protocols.

In-Vitro Acid Neutralizing Capacity

The primary in-vitro method for assessing the efficacy of an antacid is the determination of its acid-neutralizing capacity (ANC). Historical methods, while varying in specific details, generally involved the following principles:

Experimental Protocol: In-Vitro Acid Neutralizing Capacity (Back Titration Method - Circa 1930s-1950s)

This protocol is a generalized representation based on historical laboratory practices.

Objective: To determine the amount of hydrochloric acid that can be neutralized by a given weight of magnesium this compound.

Materials:

-

Magnesium this compound powder

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Phenolphthalein (B1677637) indicator

-

Distilled water

-

Burettes, pipettes, beakers, and conical flasks

-

Heating apparatus (e.g., hot plate or Bunsen burner)

Procedure:

-

A precisely weighed sample of magnesium this compound is placed in a beaker.

-

A known excess volume of standardized HCl is added to the beaker containing the magnesium this compound.

-

The mixture is stirred and may be gently heated to facilitate the reaction. This step simulates the conditions in the stomach.

-

After a predetermined reaction time (e.g., 30-60 minutes), the mixture is allowed to cool.

-

A few drops of phenolphthalein indicator are added to the solution.

-

The unreacted (excess) HCl is then titrated with a standardized NaOH solution until a persistent pink endpoint is reached.

-

The volume of NaOH used is recorded.

Calculation: The amount of HCl neutralized by the magnesium this compound is calculated by subtracting the amount of HCl that reacted with the NaOH from the initial amount of HCl added.

Quantitative Data from Historical Studies:

The following table summarizes the acid-neutralizing capacity of magnesium this compound as reported in historical and more recent literature.

| Study/Source Reference | Neutralizing Capacity per gram | Notes |

| Kibwage et al. (1995) | Low compared to other antacids | The study highlighted the slow rate of neutralization. |

| Hagos et al. (1989) | 64.90 ml of 0.1 M HCl per tablet | For Magnesium this compound Co. tablets B.P., which was the lowest among the tested brands.[4] |

In-Vivo Gastric Analysis

Early clinical evaluations of magnesium this compound involved the analysis of gastric contents from patients to determine the in-vivo effects on gastric acidity.

Experimental Protocol: In-Vivo Gastric Analysis (Fractional Test Meal - Circa 1930s-1940s)

This protocol is a generalized representation of the methods used in that era.

Objective: To assess the effect of magnesium this compound on gastric acid secretion and pH in human subjects.

Procedure:

-

The patient fasts overnight.

-

A nasogastric tube is inserted into the stomach, and the resting gastric contents are aspirated and discarded.

-

A "test meal" (e.g., gruel or a specific volume of alcohol) is administered to stimulate gastric acid secretion.

-

Samples of gastric juice are aspirated at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

-

After a baseline period, a dose of magnesium this compound is administered.

-

Gastric sampling continues at regular intervals to monitor the changes in gastric acidity.

-

The collected samples are then analyzed for free and total acidity by titration with a standard alkali solution, often using indicators like Töpfer's reagent and phenolphthalein.

Key Findings from Early Clinical Observations:

-

Sustained pH Elevation: Mutch's studies demonstrated that magnesium this compound produced a gradual and sustained increase in gastric pH, maintaining it within a therapeutic range for an extended period.

-

No Rebound Acidity: Unlike soluble alkalis, magnesium this compound did not induce a subsequent increase in acid secretion.

-

Symptomatic Relief in Peptic Ulcer: Early clinical reports indicated that the administration of magnesium this compound provided significant symptomatic relief to patients with peptic ulcers.[5]

Signaling Pathways and Logical Relationships

The mechanism of action and the experimental workflow for evaluating magnesium this compound can be visualized through the following diagrams.

Caption: Mechanism of action of magnesium this compound in the stomach.

Caption: Experimental workflow for in-vitro acid-neutralizing capacity.

Conclusion

Magnesium this compound holds a significant place in the history of antacid therapy. Its introduction marked a shift towards longer-acting, non-systemic agents for the management of gastric acid-related disorders. The dual mechanism of slow acid neutralization and the formation of a protective silica gel provided a distinct therapeutic advantage in its era. While newer classes of acid-suppressing medications have largely superseded its use as a primary treatment for peptic ulcers, the historical research and experimental methodologies associated with magnesium this compound offer valuable insights for contemporary researchers in the fields of gastroenterology and pharmaceutical development. Understanding the evolution of antacid therapy, exemplified by the story of magnesium this compound, provides a strong foundation for the continued innovation of treatments for acid-related conditions.

References

- 1. Synthetic Magnesium this compound: Its Action in the Alimentary Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Magnesium this compound: Its Action in the Alimentary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current concepts of gastric analysis [ouci.dntb.gov.ua]

- 4. An improved in vitro method for the evaluation of antacids with in vivo relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

The Aqueous Solubility of Trisilicates: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trisilicate compounds, notably magnesium, sodium, and potassium trisilicates, are of significant interest in pharmaceutical and industrial applications. Their utility is intrinsically linked to their behavior in aqueous environments, particularly their solubility characteristics. This technical guide provides an in-depth exploration of the aqueous solubility of these compounds, offering quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes to support researchers, scientists, and drug development professionals.

Solubility Characteristics of Trisilicates

The aqueous solubility of trisilicates varies significantly depending on the associated cation. While magnesium this compound is sparingly soluble in water, sodium and potassium trisilicates are readily soluble.

Magnesium this compound

Magnesium this compound (Mg₂Si₃O₈·nH₂O) is a hydrated compound of magnesium oxide and silicon dioxide.[1] It is officially described as "practically insoluble in water and in ethanol".[1] However, it exhibits reactivity in acidic solutions, a property crucial to its primary application as an antacid.

Quantitative Solubility Data for Magnesium this compound

| Temperature (°C) | pH | Solubility (g/L) | Reference |

| 30 | Neutral | 0.268 | ECHA |

Note: Comprehensive quantitative data for the solubility of magnesium this compound across a wide range of pH and temperatures is limited in publicly available literature.

Sodium this compound

Sodium this compound (Na₂Si₃O₇) is generally soluble in water, with its solubility being dependent on the ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O) and the temperature. Solutions of sodium this compound are alkaline.

Quantitative Solubility Data for Sodium this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| 37 | 0 |

| 100 | 22.71 |

Source: Echemi, 2022.[2] Note: This data represents a specific sodium silicate (B1173343) and may not be representative of all sodium trisilicates due to variations in the SiO₂:Na₂O ratio.

Potassium this compound

Similar to sodium this compound, potassium this compound (K₂Si₃O₇) is soluble in water, and its solubility is influenced by the SiO₂:K₂O ratio and temperature. Concentrated solutions of potassium silicate are viscous.[3] The solubility of potassium silicate increases significantly with temperature, and it is more readily soluble at temperatures above 80°C under pressure.[3] It has been noted that at a pH of 11, the solubility of silica (B1680970) in the form of potassium silicate is enhanced, which is relevant for creating concentrated liquid fertilizer solutions.[4]

Quantitative Solubility Data for Potassium this compound

| Temperature (°C) | pH | Solubility | Reference |

| 25 | Neutral | <0.336 g/L | ECHEMI |

| 80 | Neutral | 300 g/L | ECHEMI |

| Ambient | 11 | Up to 15 mM Si (as K₂SiO₃) | HortScience, 2021[4] |

Note: The significant difference in solubility between 25°C and 80°C highlights the strong temperature dependence. The solubility at pH 11 demonstrates the influence of alkalinity.

Dissolution Mechanisms

The dissolution of trisilicates in aqueous solutions is a complex process involving hydrolysis and, in the case of soluble silicates, polymerization.

Magnesium this compound: Acid-Mediated Dissolution

In neutral aqueous solutions, the dissolution of magnesium this compound is minimal. However, in an acidic environment, such as the stomach, it undergoes a neutralization reaction. The magnesium oxide component reacts with acid to form a soluble magnesium salt (e.g., magnesium chloride) and water.[5] This reaction is responsible for its antacid properties.[5] Concurrently, the silicate portion hydrates and forms gelatinous silicic acid (hydrated silicon dioxide), which can coat the gastric mucosa.[6]

The dissolution kinetics of magnesium-bearing carbonates, a related class of compounds, have been shown to be influenced by pH and temperature, with lower pH leading to increased dissolution.[7]

Below is a logical diagram illustrating the acid-mediated dissolution of magnesium this compound.

Sodium and Potassium Trisilicates: Hydrolysis and Polymerization

The dissolution of soluble alkali metal trisilicates in water involves the hydrolysis of the silicate anions. In solution, a dynamic equilibrium exists between various silicate species, including monomeric silicic acid (Si(OH)₄) and a range of oligomeric and polymeric silicate anions. The speciation of these silicates is highly dependent on pH, concentration, and temperature.